molecular formula C15H17N3O3 B5350997 2,4-DIETHOXY-N-(2-PYRIMIDINYL)BENZAMIDE

2,4-DIETHOXY-N-(2-PYRIMIDINYL)BENZAMIDE

Cat. No.: B5350997
M. Wt: 287.31 g/mol
InChI Key: HGHUZVUBKQIGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethoxy-N-(2-pyrimidinyl)benzamide: is a chemical compound with the molecular formula C15H17N3O3 . It is a derivative of benzamide, featuring ethoxy groups at the 2 and 4 positions on the benzene ring and a pyrimidinyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxy-N-(2-pyrimidinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Diethoxy-N-(2-pyrimidinyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(2-pyrimidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety can interact with receptor sites, affecting cellular signaling pathways. These interactions result in the compound’s biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

  • 2,4-Dimethoxy-N-(2-pyrimidinyl)benzamide
  • 2,4-Dichloro-N-(2-pyrimidinyl)benzamide
  • 2,4-Diethoxy-N-(2-pyridinylmethyl)benzamide

Comparison:

Properties

IUPAC Name

2,4-diethoxy-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-20-11-6-7-12(13(10-11)21-4-2)14(19)18-15-16-8-5-9-17-15/h5-10H,3-4H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHUZVUBKQIGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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